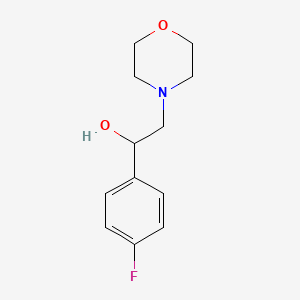
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol (referred to as FPM) is a chemical compound that has been the subject of extensive scientific research in recent years. FPM belongs to the class of morpholine derivatives and has shown promising results in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of FPM is not fully understood. However, it is believed to act through multiple pathways, including the modulation of neurotransmitter systems and the inhibition of enzymes involved in the metabolism of drugs. FPM has also been shown to activate certain receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FPM has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. FPM has also been shown to have analgesic effects in animal models of pain. In addition, FPM has been found to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FPM is its versatility in the laboratory. It can be easily synthesized and modified to produce derivatives with different properties. FPM is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of FPM is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on FPM. One area of interest is the development of FPM derivatives with enhanced therapeutic properties. Another area of research is the investigation of the mechanism of action of FPM and its derivatives. In addition, further studies are needed to determine the safety and efficacy of FPM in human clinical trials.
Conclusion:
In conclusion, FPM is a chemical compound that has shown promise in the field of medicinal chemistry. It has a range of potential therapeutic applications, including the treatment of cancer, inflammation, pain, and neurological disorders. While there is still much to learn about FPM, it has the potential to be a valuable tool for researchers in the development of new drugs and treatments.
Méthodes De Synthèse
The synthesis of FPM involves the reaction of 4-fluoroaniline with epichlorohydrin to form 1-(4-fluorophenyl)-2-(chloromethyl)oxirane. This intermediate is then reacted with morpholine to form FPM. The synthesis of FPM has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
FPM has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. FPM has also been investigated for its potential use as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, FPM has shown promise as a potential drug candidate for the treatment of drug addiction.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSLJOSNVMONBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

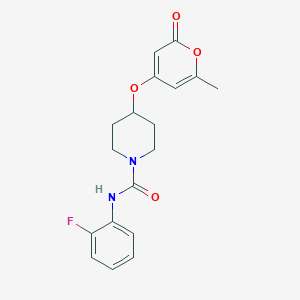
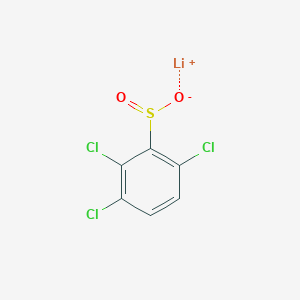
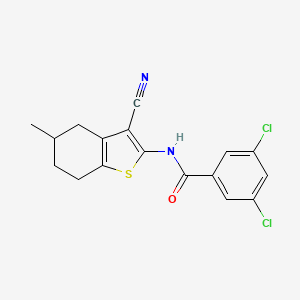
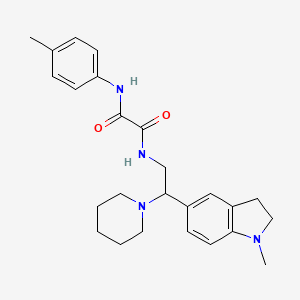
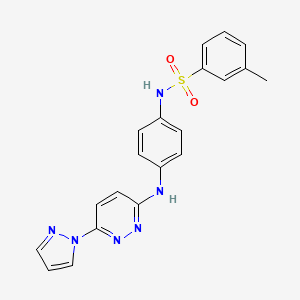
![2-((2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2881437.png)
![ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2881438.png)
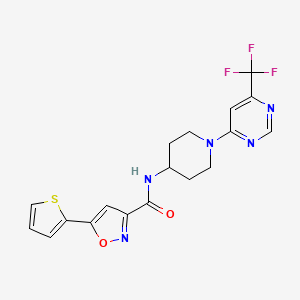


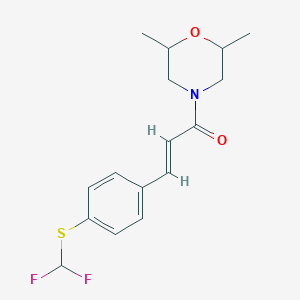

![(1S,6S)-7-(2-Ethenylsulfonylethyl)-6-methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2881446.png)
![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)